An In-depth Technical Guide to 2-Amino-3,5-dibromo-6-methylpyridine (CAS No. 91872-10-5)
An In-depth Technical Guide to 2-Amino-3,5-dibromo-6-methylpyridine (CAS No. 91872-10-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3,5-dibromo-6-methylpyridine is a halogenated pyridine derivative that serves as a key building block in synthetic organic chemistry.[1][2] Its utility is primarily as an intermediate in the preparation of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] The presence of two bromine atoms and an amino group on the pyridine ring provides multiple reactive sites, allowing for a diverse range of chemical transformations. This makes it a valuable precursor for the synthesis of novel heterocyclic compounds, which are often explored for potential biological activities.[1][3]
Physicochemical Properties
A summary of the key physicochemical properties of 2-Amino-3,5-dibromo-6-methylpyridine is presented in Table 1. This data is essential for its handling, characterization, and use in chemical reactions.
Table 1: Physicochemical Properties of 2-Amino-3,5-dibromo-6-methylpyridine
| Property | Value | Reference(s) |
| CAS Number | 91872-10-5 | |
| Molecular Formula | C₆H₆Br₂N₂ | |
| Molecular Weight | 265.93 g/mol | |
| Appearance | White to brown crystalline powder | [1] |
| Melting Point | 143.5-148.5 °C | |
| SMILES String | Cc1nc(N)c(Br)cc1Br | |
| InChI Key | BLUYMDMBXIMIGK-UHFFFAOYSA-N |
Spectral Data
Table 2: Spectral Data for 2-Amino-3,5-dibromo-6-methylpyridine
| Spectroscopic Technique | Availability/Data | Reference(s) |
| ¹H NMR | Data not readily available in searched literature. | |
| ¹³C NMR | Data not readily available in searched literature. | |
| FTIR | Spectra available for viewing. | [4] |
| Mass Spectrometry (MS) | GC-MS data available for viewing. | [4] |
| Raman Spectroscopy | Spectrum available for viewing. | [4] |
Synthesis
While a specific, detailed experimental protocol for the synthesis of 2-Amino-3,5-dibromo-6-methylpyridine is not explicitly published, a plausible and commonly employed synthetic route involves the direct bromination of 2-Amino-6-methylpyridine. The following is a generalized experimental protocol adapted from procedures for similar pyridine brominations.[5][6]
Proposed Experimental Protocol: Bromination of 2-Amino-6-methylpyridine
Reaction Scheme:
Materials:
-
2-Amino-6-methylpyridine
-
Liquid Bromine (Br₂)
-
Acetic Acid (or other suitable solvent)
-
Sodium hydroxide solution (for neutralization)
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
In a four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-amino-6-methylpyridine in a suitable solvent such as acetic acid.
-
Cool the solution to a temperature between 0 and 10 °C using an ice bath.
-
Slowly add liquid bromine dropwise to the stirred solution, maintaining the temperature below 25 °C. The molar ratio of 2-amino-6-methylpyridine to bromine should be approximately 1:2.
-
After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., 50-60 °C) for 2-3 hours to ensure the reaction goes to completion.[5]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and slowly add water.
-
Neutralize the mixture by the dropwise addition of a sodium hydroxide solution until a precipitate is formed.
-
Collect the solid product by vacuum filtration and wash it with water to remove any inorganic salts.
-
Dry the crude product.
-
Purify the crude 2-Amino-3,5-dibromo-6-methylpyridine by recrystallization from a suitable solvent, such as ethanol.[5]
Applications in Drug Discovery and Development
2-Amino-3,5-dibromo-6-methylpyridine is a versatile intermediate for the synthesis of a variety of biologically active molecules.[1][2] Its functional groups allow for further chemical modifications, such as Suzuki or other cross-coupling reactions at the bromine positions and derivatization of the amino group. These subsequent reactions can lead to the generation of libraries of compounds for screening in drug discovery programs.
While specific drug candidates derived directly from this compound are not prominently disclosed in the available literature, its utility is noted in the development of:
-
Antimicrobial agents: The pyridine scaffold is a common feature in many antimicrobial drugs, and this intermediate provides a platform for the synthesis of novel analogues.[1]
-
Kinase inhibitors: Substituted pyridines are a well-established class of kinase inhibitors, and this compound could be used to synthesize novel structures targeting various kinases.[7][8]
-
Agrochemicals: It is also used in the formulation of pesticides and herbicides, contributing to the development of new crop protection agents.[1][2]
Visualized Synthetic Workflow
As 2-Amino-3,5-dibromo-6-methylpyridine is an intermediate, a diagram of its synthetic workflow is more appropriate than a signaling pathway. The following diagram illustrates the logical flow from the starting material to the final, purified product.
Caption: Synthetic workflow for 2-Amino-3,5-dibromo-6-methylpyridine.
Safety Information
It is imperative to handle 2-Amino-3,5-dibromo-6-methylpyridine with appropriate safety precautions in a laboratory setting.
Table 3: Hazard and Safety Information
| Category | Information | Reference(s) |
| Signal Word | Warning | |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 | |
| Personal Protective Equipment (PPE) | Dust mask type N95 (US), Eyeshields, Gloves |
Conclusion
2-Amino-3,5-dibromo-6-methylpyridine is a valuable and versatile chemical intermediate with significant potential in the fields of pharmaceutical and agrochemical research. Its well-defined physicochemical properties and multiple reactive sites make it an attractive starting material for the synthesis of novel and complex molecules. While detailed biological activity data for the compound itself is scarce, its importance as a building block in the creation of potentially bioactive compounds is clear. Researchers and drug development professionals can utilize this technical guide as a foundational resource for the safe handling, synthesis, and application of this important pyridine derivative.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Amino-3-bromo-5-methylpyrazine synthesis - chemicalbook [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine - Google Patents [patents.google.com]
- 6. heteroletters.org [heteroletters.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
